tert-butyl N-{[5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
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Description
This compound is an organic molecule that contains a carbamate group (N-CO-O), a tert-butyl group, a phenyl ring, and a tetramethyl-1,3,2-dioxaborolane group. The presence of these functional groups suggests that this compound could be used in organic synthesis, particularly in reactions involving carbamate protection of amines and boron-mediated coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the phenyl ring and the bulky tert-butyl and tetramethyl-1,3,2-dioxaborolane groups. These groups could potentially cause steric hindrance, affecting the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the carbamate and tetramethyl-1,3,2-dioxaborolane groups. The carbamate group could potentially participate in reactions involving the breaking of the N-CO-O bond . The tetramethyl-1,3,2-dioxaborolane group could potentially participate in boron-mediated coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carbamate group could potentially increase the compound’s polarity, affecting its solubility in different solvents .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate involves the reaction of tert-butyl carbamate with 5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl carbamate to a solution of 5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography to obtain tert-butyl N-{[5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate as a white solid." ] } | |
CAS RN |
2388488-96-6 |
Product Name |
tert-butyl N-{[5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate |
Molecular Formula |
C19H29BFNO4 |
Molecular Weight |
365.2 |
Purity |
0 |
Origin of Product |
United States |
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